molecular formula C13H14N2O B11800349 2-(6-(Phenylamino)pyridin-3-yl)ethanol

2-(6-(Phenylamino)pyridin-3-yl)ethanol

Cat. No.: B11800349
M. Wt: 214.26 g/mol
InChI Key: GTEWSALBBJHCGE-UHFFFAOYSA-N
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Description

2-(6-(Phenylamino)pyridin-3-yl)ethanol is a chemical compound that features a pyridine ring substituted with a phenylamino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Phenylamino)pyridin-3-yl)ethanol typically involves the reaction of nicotinaldehyde with aromatic amines and triphenylphosphite in the presence of a catalyst such as titanium tetrachloride . This reaction proceeds through a Mannich-type process, which is high yielding and accommodates various substituents into the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Phenylamino)pyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenylamino group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(6-(Phenylamino)pyridin-3-yl)acetaldehyde or 2-(6-(Phenylamino)pyridin-3-yl)acetic acid.

    Reduction: Formation of 2-(6-(Phenylamino)pyridin-3-yl)ethanolamine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Phenylamino)pyridin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylamino group and an ethanol moiety on the pyridine ring makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(6-anilinopyridin-3-yl)ethanol

InChI

InChI=1S/C13H14N2O/c16-9-8-11-6-7-13(14-10-11)15-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2,(H,14,15)

InChI Key

GTEWSALBBJHCGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)CCO

Origin of Product

United States

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